molecular formula C11H15N3 B1342034 N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine CAS No. 7546-48-7

N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine

Cat. No.: B1342034
CAS No.: 7546-48-7
M. Wt: 189.26 g/mol
InChI Key: SBAZYDCUVATMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine: is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Mechanism of Action

Target of Action

The primary target of N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits the FGFR signaling pathway, which plays an essential role in various types of tumors .

Biochemical Pathways

The FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of the FGFR signaling pathway results in the activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt .

Pharmacokinetics

It’s noted that a related compound with low molecular weight would be an appealing lead compound beneficial to the subsequent optimization .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

It’s known that the fgfr signaling pathway is an important and proven target for cancer therapeutics . Therefore, the compound’s action, efficacy, and stability could be influenced by the tumor microenvironment and the presence of growth factors that activate FGFRs.

Biochemical Analysis

Biochemical Properties

N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . These interactions are crucial for its potential therapeutic effects, particularly in cancer treatment, where abnormal FGFR signaling is often implicated.

Cellular Effects

This compound has been shown to influence various cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis, which is the programmed cell death essential for eliminating cancerous cells . The compound also affects cell migration and invasion, reducing the metastatic potential of cancer cells. Additionally, it impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anti-cancer effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of pathways such as RAS-MEK-ERK and PI3K-Akt. These pathways are critical for cell survival, proliferation, and migration, and their inhibition results in reduced cancer cell viability and increased apoptosis. The compound’s ability to modulate gene expression further enhances its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs for extended periods . Its long-term effects on cellular function require further investigation, particularly in in vivo studies. Degradation products and their potential impact on cellular processes also need to be assessed to ensure the compound’s safety and efficacy.

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a narrow therapeutic window. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes various biotransformation processes Enzymes such as cytochrome P450 play a significant role in its metabolism, converting the compound into more water-soluble metabolites for excretion

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall bioavailability and therapeutic efficacy. Understanding these transport mechanisms is essential for optimizing the compound’s delivery to target tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on FGFRs Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine typically involves multi-step organic synthesis One common method starts with the preparation of the pyrrolo[2,3-B]pyridine core, followed by functionalization at the 3-position

    Formation of the Pyrrolo[2,3-B]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents such as acyl chlorides or anhydrides.

    Functionalization at the 3-Position: This step often involves halogenation or other electrophilic substitution reactions to introduce a leaving group at the 3-position.

    Introduction of the N,N-Dimethylamino Group: This is typically done through nucleophilic substitution reactions using dimethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 3-position if a suitable leaving group is present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Dimethylamine, sodium hydride.

Major Products

    Oxidation: Formation of N,N-dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-yl)carboxylic acid.

    Reduction: Formation of N,N-dimethyl(2-methyl-1H-pyrrolo[2,3-B]piperidin-3-yl)methanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-B]pyridine: A simpler analog without the N,N-dimethylamino group.

    N-Methyl-1-(pyridin-2-yl)methanamine: Lacks the pyrrolo[2,3-B] core structure.

    1H-Pyrrolo[2,3-B]pyridin-5-ylamine: Another derivative with different substitution patterns.

Uniqueness

N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine is unique due to its specific substitution pattern which imparts distinct biological activities, particularly its potent inhibition of FGFRs. This makes it a valuable compound in the development of targeted cancer therapies .

Properties

IUPAC Name

N,N-dimethyl-1-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-8-10(7-14(2)3)9-5-4-6-12-11(9)13-8/h4-6H,7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAZYDCUVATMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601298
Record name N,N-Dimethyl-1-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7546-48-7
Record name N,N-Dimethyl-1-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.